(+/-)-2-Aminohexane-1,1,1,2,3,3-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is a deuterated analog of 2-aminohexane, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 typically involves the deuteration of 2-aminohexane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas used in the process is often recycled to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies due to its deuterium content.
Biology: The compound is used in metabolic studies to understand the role of deuterium in biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effect. This can help identify the pathways and molecular targets involved in its biological activity.
Comparison with Similar Compounds
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is unique due to its deuterium content, which distinguishes it from other similar compounds like 2-aminohexane and other deuterated amines. The presence of deuterium atoms provides increased stability and different reaction kinetics, making it valuable in various research applications.
List of Similar Compounds
- 2-Aminohexane
- Deuterated amines
- Other deuterated analogs of aliphatic amines
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is a deuterated analog of 2-aminohexane, distinguished by the presence of deuterium atoms. This compound has garnered attention for its biological activities and applications in various fields including medicinal chemistry and metabolic studies. The unique isotopic composition affects its interaction with biological systems and provides insights into enzymatic processes through the kinetic isotope effect (KIE).
The molecular formula of this compound is C6H15N with a molecular weight of 115.19 g/mol. The presence of deuterium enhances the stability and alters the reaction kinetics compared to its non-deuterated counterpart.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The deuterium atoms can modulate the rate of enzymatic reactions, providing a mechanism to study metabolic pathways and enzyme kinetics more precisely. This compound serves as a tracer in metabolic studies due to its distinct isotopic signature.
Cytotoxicity Studies
Research has demonstrated that various amine derivatives exhibit significant cytotoxic activity against cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
- IC50 Values : The cytotoxic potential was assessed using IC50 values which indicate the concentration required to inhibit cell growth by 50%.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5e | MDA-MB-231 | 0.4 | Induction of apoptosis through nuclear condensation |
5f | MDA-MB-231 | 0.5 | Apoptotic effects observed via Hoechst staining |
5g | A549 | 0.6 | Inhibition of IL-6 secretion |
These findings suggest that this compound and its derivatives could be promising candidates for further development as anticancer agents.
Kinetic Isotope Effect
The incorporation of deuterium allows for the investigation of the KIE in enzymatic reactions. Studies indicate that reactions involving deuterated compounds often exhibit altered rates compared to their non-deuterated analogs. This phenomenon can be exploited to elucidate reaction mechanisms and identify key enzymatic pathways.
Case Study 1: Metabolic Pathway Analysis
A study investigated the role of this compound in metabolic pathways involving amino acid metabolism. The compound was utilized as a tracer to monitor metabolic fluxes in vivo. Results indicated significant alterations in metabolic rates when compared to non-deuterated controls.
Case Study 2: Drug Development
In drug development contexts, this compound has been used to design novel therapeutic agents targeting specific receptors. Its unique isotopic properties facilitate the understanding of drug-receptor interactions and pharmacokinetics.
Properties
Molecular Formula |
C6H15N |
---|---|
Molecular Weight |
107.23 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexadeuteriohexan-2-amine |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D |
InChI Key |
WGBBUURBHXLGFM-LOSVJEASSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC)N |
Canonical SMILES |
CCCCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.